Tasidotin hydrochloride
Overview
Description
Tasidotin Hydrochloride is a synthetic derivative of the marine depsipeptide dolastatin-15. It is an orally active microtubule-targeted compound currently undergoing clinical evaluation for cancer treatment. This compound is known for its ability to inhibit cell proliferation by suppressing spindle microtubule dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tasidotin Hydrochloride is synthesized as a pentapeptide derivative of dolastatin-15. The synthesis involves the assembly of unique amino acids such as dolavaline, dolaisoleucine, dolaproline, and N-methyl-valine . The reaction conditions typically involve peptide coupling reactions under controlled temperature and pH conditions.
Industrial Production Methods: The industrial production of this compound involves large-scale peptide synthesis techniques. These methods ensure the high purity and yield of the compound, which is crucial for its clinical applications .
Chemical Reactions Analysis
Types of Reactions: Tasidotin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tasidotin Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and microtubule dynamics.
Biology: It is used to study cell proliferation and microtubule dynamics in various cell lines.
Medicine: It is being evaluated for its potential as an anticancer agent in clinical trials.
Industry: It is used in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
Tasidotin Hydrochloride exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton. It inhibits the polymerization of tubulin into microtubules and suppresses the dynamic instability behavior of microtubules. This leads to the inhibition of cell proliferation and mitosis. The major intracellular metabolite of this compound, Tasidotin C-carboxylate, also plays a significant role in its mechanism of action .
Comparison with Similar Compounds
Dolastatin-15: The parent compound from which Tasidotin Hydrochloride is derived.
Taxanes: Microtubule stabilizers used in cancer treatment.
Vinca Alkaloids: Tubulin inhibitors used in cancer treatment.
Uniqueness: this compound is unique in its ability to inhibit microtubule dynamics without significantly affecting the polymer mass. This distinguishes it from other microtubule-targeted drugs like taxanes and vinca alkaloids, which either stabilize or inhibit microtubule polymerization .
Biological Activity
Tasidotin hydrochloride, a novel analogue of the marine natural product dolastatin 15, is an antitumor compound currently under investigation for its therapeutic potential in various malignancies. This article reviews the biological activity of tasidotin, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy based on recent studies.
Tasidotin primarily exerts its effects through the modulation of microtubule dynamics. Unlike traditional microtubule inhibitors that directly inhibit polymerization, tasidotin stabilizes microtubules at their plus ends while enhancing dynamic instability at their minus ends. This unique mechanism leads to several key actions:
- Inhibition of Mitosis : Tasidotin inhibits mitotic progression without significantly depolymerizing spindle microtubules. It has been shown to reduce the shortening rate of microtubules and decrease the frequency of catastrophe events, leading to a block in the G2-M phase of the cell cycle .
- Dynamic Instability : At concentrations between 5 to 10 times lower than those required for polymerization inhibition, tasidotin suppresses microtubule growth rates and increases the time spent in a paused state during mitosis .
- Metabolite Activity : The major intracellular metabolite, tasidotin C-carboxylate, exhibits greater potency than tasidotin itself, suggesting that tasidotin may act as a prodrug .
Table 1: Effects of Tasidotin on Microtubule Dynamics
Concentration (μM) | Shortening Rate (μm/min) | Catastrophe Frequency | Fraction Time Growing |
---|---|---|---|
Control | 28.4 | Baseline | Baseline |
10 | 13.3 | Decreased | Decreased |
2 | Significant reduction | Increased | Reduced |
Pharmacokinetics
A Phase I clinical trial assessed the pharmacokinetics and safety profile of tasidotin in patients with advanced solid tumors. The study involved 30 patients receiving doses ranging from 7.8 to 62.2 mg/m² administered via intravenous infusion . Key findings include:
- Toxicity Profile : The primary dose-limiting toxicity was neutropenia, particularly at doses above 46.8 mg/m². Other side effects included diarrhea and mild neurosensory symptoms, but no significant cardiovascular toxicity was observed .
- Pharmacokinetic Behavior : Tasidotin exhibited mildly nonlinear pharmacokinetics, while its metabolite showed linear kinetics. A minor response was noted in a patient with non-small cell lung carcinoma, and stable disease was observed in another patient with hepatocellular carcinoma lasting up to 11 months .
Efficacy in Clinical Trials
Tasidotin has demonstrated broad antitumor activity across various cancer types in preclinical models and early-phase clinical trials:
- In Vitro Activity : Tasidotin showed submicromolar IC50 values against breast, ovarian, prostate, and colon carcinomas as well as melanoma . In murine models, complete tumor regression was observed in certain xenograft models .
- Clinical Outcomes : In the Phase I trial, while most patients had prior chemotherapy exposure, some experienced stable disease or minor responses to treatment .
Table 2: Summary of Clinical Findings
Patient Response | Cancer Type | Duration of Response |
---|---|---|
Minor response | Non-small cell lung carcinoma | Variable |
Stable disease | Hepatocellular carcinoma | 11 months |
Properties
IUPAC Name |
(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N6O5.ClH/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9;/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39);1H/t22-,23-,24-,25-,26-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKIODJYZSVHDO-QMYFOHRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H59ClN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211383 | |
Record name | Tasidotin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623174-20-9 | |
Record name | Tasidotin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623174209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tasidotin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-proline-tert-butylamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TASIDOTIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3382C833Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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